3-Amino-5-iodo-4-methoxybenzonitrile
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Overview
Description
3-Amino-5-iodo-4-methoxybenzonitrile is an organic compound with the molecular formula C8H7IN2O and a molecular weight of 274.06 g/mol. It is a derivative of benzonitrile, characterized by the presence of amino, iodo, and methoxy functional groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-iodo-4-methoxybenzonitrile typically involves the iodination of 3-Amino-4-methoxybenzonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring . Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-iodo-4-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and iodo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like bromine or chlorine can be used for electrophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while oxidation and reduction can yield different functionalized derivatives .
Scientific Research Applications
3-Amino-5-iodo-4-methoxybenzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-iodo-4-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The amino and iodo groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity and function . The methoxy group can also participate in various interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodo-4-methoxybenzonitrile: Similar in structure but with the amino group at a different position.
3-Amino-4-methoxybenzonitrile: Lacks the iodine atom, resulting in different chemical properties and reactivity.
3-Amino-5-bromo-4-methoxybenzonitrile: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.
Uniqueness
3-Amino-5-iodo-4-methoxybenzonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of amino, iodo, and methoxy groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
26168-89-8 |
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Molecular Formula |
C8H7IN2O |
Molecular Weight |
274.06 g/mol |
IUPAC Name |
3-amino-5-iodo-4-methoxybenzonitrile |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-3H,11H2,1H3 |
InChI Key |
QTHZYCGQVCZNOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)C#N)N |
Origin of Product |
United States |
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